

Commercial Suppliers and Technical Guide for 4-Methoxycarbonyl-2-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Methoxycarbonyl-2-nitrophenylboronic acid
Cat. No.:	B1303775

[Get Quote](#)

For researchers, scientists, and professionals in drug development, **4-Methoxycarbonyl-2-nitrophenylboronic acid** is a key reagent. This technical guide provides a detailed overview of its commercial availability, key properties, and a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.

Commercial Supplier Data

A variety of chemical suppliers offer **4-Methoxycarbonyl-2-nitrophenylboronic acid**, with purities suitable for research and development purposes. The table below summarizes key quantitative data from several commercial sources for easy comparison.

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Melting Point (°C)	Appearance
Chem-Impex	85107-55-7	C8H8BNO ₆	224.96	97 - 105%	168	White to light yellow crystalline powder
Santa Cruz Biotechnology	85107-55-7	C8H8BNO ₆	224.96	-	-	-
BLDpharm	85107-55-7	C8H8BNO ₆	-	≥97%	-	-
Synthonix	85107-55-7	C8H8BNO ₆	224.96	≥97%	-	-
TCI Chemicals	85107-55-7	C8H8BNO ₆	224.96	>97%	-	-
ChemicalBook	85107-55-7	C8H8BNO ₆	224.96	98% min to 99%+	-	-
LookChem	85107-55-7	C8H8BNO ₆	224.96	98%	-	White or off-white powder
Achmem	85107-55-7	C8H8BNO ₆	224.97	-	-	-

Core Applications in Research and Development

4-Methoxycarbonyl-2-nitrophenylboronic acid is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[\[1\]](#) This reaction is fundamental for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl compounds. These structural motifs are prevalent in many biologically active molecules, making this reagent highly valuable in:

- Drug Discovery and Medicinal Chemistry: It serves as a crucial intermediate for the synthesis of novel pharmaceutical candidates.[\[1\]](#)
- Agrochemical Development: Used in the creation of new pesticides and herbicides.
- Materials Science: Employed in the synthesis of organic materials with specific electronic or photophysical properties.

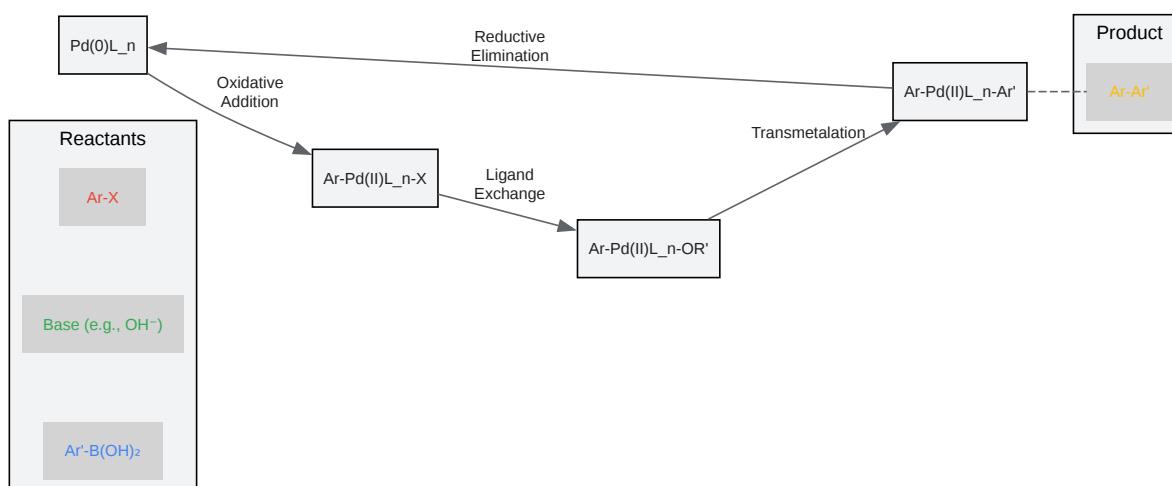
Experimental Protocols

While specific reaction conditions should be optimized for each unique substrate combination, the following provides a detailed, representative methodology for a Suzuki-Miyaura cross-coupling reaction using **4-Methoxycarbonyl-2-nitrophenylboronic acid**.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

- Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)
- **4-Methoxycarbonyl-2-nitrophenylboronic acid** (1.2 - 1.5 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$) (1-5 mol%)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4) (2.0 - 3.0 eq)
- Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
- Reaction vessel (e.g., Schlenk flask or microwave vial)
- Inert gas (Argon or Nitrogen)


Methodology:

- Reaction Setup: To the reaction vessel, add the aryl halide, **4-Methoxycarbonyl-2-nitrophenylboronic acid**, palladium catalyst, and base under an inert atmosphere.
- Solvent Addition: Add the anhydrous and degassed solvent to the reaction mixture.

- Reaction Conditions: Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
- Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

Visualization of Key Mechanisms

The Suzuki-Miyaura reaction, the primary application for **4-Methoxycarbonyl-2-nitrophenylboronic acid**, proceeds through a well-established catalytic cycle. The following diagram illustrates this fundamental process.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This guide provides a foundational understanding for the procurement and application of **4-Methoxycarbonyl-2-nitrophenylboronic acid**. Researchers are encouraged to consult the safety data sheets (SDS) provided by suppliers for detailed handling and safety information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for 4-Methoxycarbonyl-2-nitrophenylboronic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1303775#commercial-suppliers-of-4-methoxycarbonyl-2-nitrophenylboronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com